![molecular formula C21H15N B14473851 4-[2-(Phenanthren-9-YL)ethenyl]pyridine CAS No. 65213-65-2](/img/structure/B14473851.png)
4-[2-(Phenanthren-9-YL)ethenyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Phenanthren-9-YL)ethenyl]pyridine is an organic compound that features a pyridine ring substituted with a phenanthrene moiety via an ethenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Phenanthren-9-YL)ethenyl]pyridine typically involves the coupling of phenanthrene derivatives with pyridine derivatives. One common method is the Heck reaction, which involves the palladium-catalyzed coupling of a halogenated phenanthrene with a vinylpyridine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a palladium catalyst like palladium acetate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Heck reaction or similar coupling reactions. Industrial production would focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Phenanthren-9-YL)ethenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-[2-(Phenanthren-9-YL)ethenyl]pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials and photophysical studies.
Mécanisme D'action
The mechanism of action of 4-[2-(Phenanthren-9-YL)ethenyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The phenanthrene moiety can intercalate with DNA, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Vinylpyridine: Similar structure but lacks the phenanthrene moiety.
Phenanthrene derivatives: Compounds with phenanthrene as the core structure but different substituents.
Uniqueness
4-[2-(Phenanthren-9-YL)ethenyl]pyridine is unique due to the combination of the phenanthrene and pyridine moieties, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in coordination chemistry and materials science .
Propriétés
Numéro CAS |
65213-65-2 |
|---|---|
Formule moléculaire |
C21H15N |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
4-(2-phenanthren-9-ylethenyl)pyridine |
InChI |
InChI=1S/C21H15N/c1-2-6-19-17(5-1)15-18(20-7-3-4-8-21(19)20)10-9-16-11-13-22-14-12-16/h1-15H |
Clé InChI |
RSMQYGVGZCPSKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C=CC4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


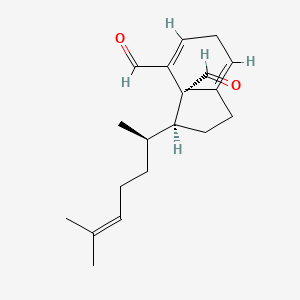
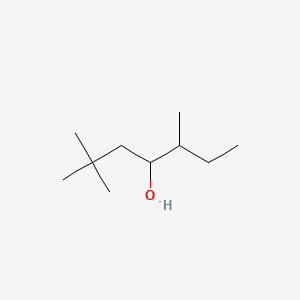

![4-[2-(5-Chloro-1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14473789.png)
![1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone]](/img/structure/B14473790.png)

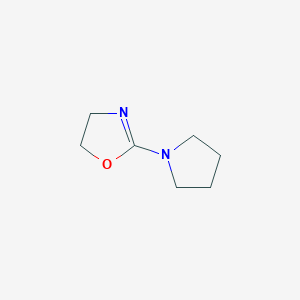
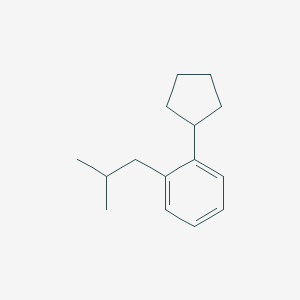
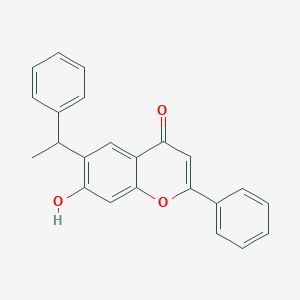

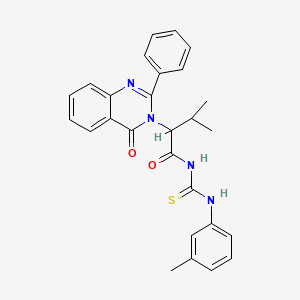
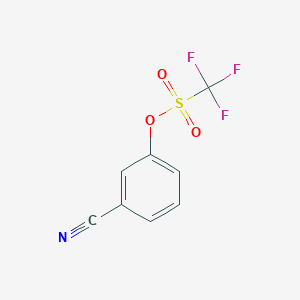
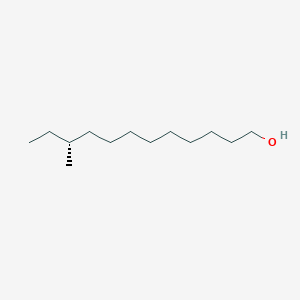
![5-(Propan-2-ylidene)bicyclo[2.1.0]pentane](/img/structure/B14473854.png)
